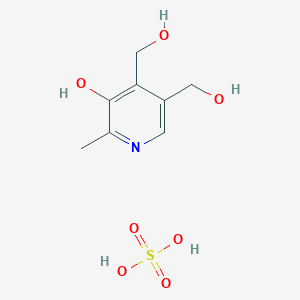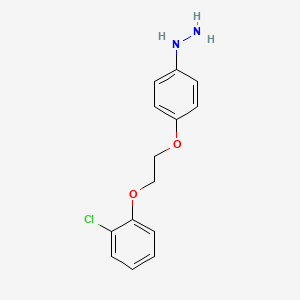
(4-(2-(2-Chlorophenoxy)ethoxy)phenyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-(2-Chlorophenoxy)ethoxy)phenyl)hydrazine is a chemical compound with the molecular formula C14H16Cl2N2O2. It is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a hydrazine group attached to a phenyl ring, which is further connected to a chlorophenoxyethoxy moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(2-Chlorophenoxy)ethoxy)phenyl)hydrazine typically involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 4-nitrophenylhydrazine under specific conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. The industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
(4-(2-(2-Chlorophenoxy)ethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
(4-(2-(2-Chlorophenoxy)ethoxy)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (4-(2-(2-Chlorophenoxy)ethoxy)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with biological molecules, leading to changes in their activity. This compound may also interact with enzymes and receptors, modulating their function and resulting in various biological effects.
相似化合物的比较
Similar Compounds
N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides: These compounds share structural similarities and exhibit anti-inflammatory activity.
4-(2-(2-(4-Chlorophenoxy)propionyl)carbohydrazonoyl)-2-ethoxy-phenyl: Another related compound with similar chemical properties.
Uniqueness
(4-(2-(2-Chlorophenoxy)ethoxy)phenyl)hydrazine is unique due to its specific structural features and the presence of both chlorophenoxy and hydrazine groups
属性
分子式 |
C14H15ClN2O2 |
|---|---|
分子量 |
278.73 g/mol |
IUPAC 名称 |
[4-[2-(2-chlorophenoxy)ethoxy]phenyl]hydrazine |
InChI |
InChI=1S/C14H15ClN2O2/c15-13-3-1-2-4-14(13)19-10-9-18-12-7-5-11(17-16)6-8-12/h1-8,17H,9-10,16H2 |
InChI 键 |
ZLRPFGJAKLVMOG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)OCCOC2=CC=C(C=C2)NN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(1,3-Thiazol-2-Yl)urea](/img/structure/B14801734.png)
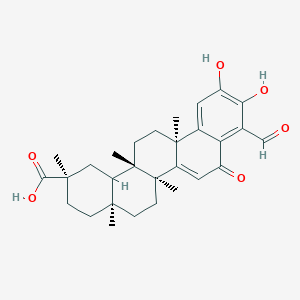
![[(19S)-10-chloro-19-ethyl-8-nitro-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] acetate](/img/structure/B14801748.png)
![disodium;[(13S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate](/img/structure/B14801751.png)
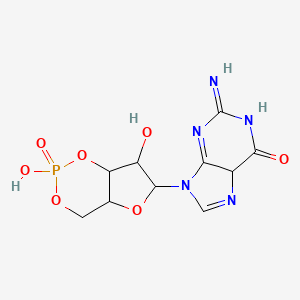
![[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl butanoate](/img/structure/B14801771.png)
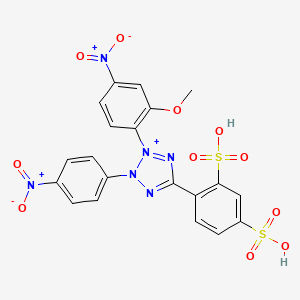
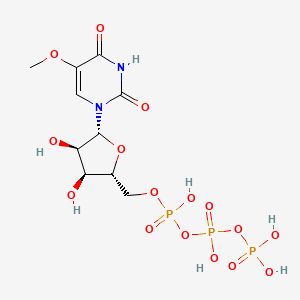
![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B14801782.png)
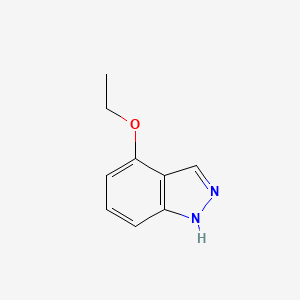
![2-Pyridinecarboxylic acid, 6-[8-[(2-benzothiazolylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinyl]-3-[5-methyl-1-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-1H-pyrazol-4-yl]-, 1,1-dimethylethyl ester](/img/structure/B14801786.png)
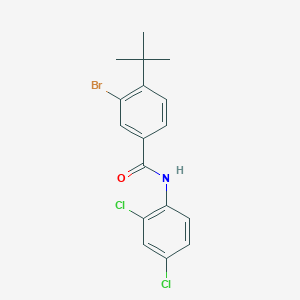
![4-(4-Fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B14801802.png)
